n-(2-(1h-Imidazol-1-yl)ethyl)-2-bromobenzamide
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Overview
Description
N-(2-(1H-Imidazol-1-yl)ethyl)-2-bromobenzamide is a compound that features an imidazole ring, a bromobenzamide moiety, and an ethyl linker. Imidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry . The presence of the bromine atom in the benzamide ring can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)ethyl)-2-bromobenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions, where an ethyl halide reacts with the imidazole ring in the presence of a base.
Bromination of Benzamide: The bromination of benzamide can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-1-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Yield substituted benzamides with various functional groups.
Oxidation and Reduction Reactions: Produce oxidized or reduced imidazole derivatives.
Scientific Research Applications
N-(2-(1H-Imidazol-1-yl)ethyl)-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs targeting specific enzymes or receptors due to its imidazole moiety.
Biological Studies: Employed in studies investigating the biological activity of imidazole derivatives, including antimicrobial and anticancer properties.
Chemical Synthesis: Serves as a building block for synthesizing more complex molecules in organic chemistry.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-1-yl)ethyl)-2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . Additionally, the bromobenzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Imidazol-1-yl)ethyl)-benzamide: Lacks the bromine atom, resulting in different reactivity and biological properties.
2-Bromo-N-(2-(1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with variations in the position of the bromine atom.
Uniqueness
N-(2-(1H-Imidazol-1-yl)ethyl)-2-bromobenzamide is unique due to the presence of both the imidazole ring and the bromobenzamide moiety, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H12BrN3O |
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Molecular Weight |
294.15 g/mol |
IUPAC Name |
2-bromo-N-(2-imidazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C12H12BrN3O/c13-11-4-2-1-3-10(11)12(17)15-6-8-16-7-5-14-9-16/h1-5,7,9H,6,8H2,(H,15,17) |
InChI Key |
IBQPJODYAXHNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2)Br |
Origin of Product |
United States |
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